molecular formula C9H7N3O2S B2990128 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid CAS No. 235109-65-6

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid

Cat. No. B2990128
CAS RN: 235109-65-6
M. Wt: 221.23
InChI Key: LQHNMNCRCCSJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 235109-65-6 . It has a molecular weight of 222.25 . The InChI code for this compound is 1S/C9H8N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4,15H,(H2,10,12)(H,13,14) . This compound is stored at a temperature between 28 C .


Synthesis Analysis

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid or its derivatives involves several steps and can be achieved efficiently in high isolated yields . For example, one method involves the reaction of amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid can be represented by the InChI code 1S/C9H8N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4,15H,(H2,10,12)(H,13,14) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid include a molecular weight of 222.25 and storage temperature between 28 C . More specific properties like melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

Synthesis and Spectroscopic Identification

  • Synthesis and Characterization: A study by Azeez and Hamad (2017) focused on synthesizing and identifying new compounds containing the 1,3,4-thiadiazole unit, demonstrating the versatility of this compound in the creation of new chemical entities (Azeez & Hamad, 2017).

Applications in Solar Cells

  • Dye-Sensitized Solar Cells: Yang et al. (2016) investigated the impact of electron-acceptors, including derivatives similar to 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid, on the performance of dye-sensitized solar cells, indicating their potential use in renewable energy technologies (Yang et al., 2016).

Anticancer and Antimicrobial Applications

  • Anticancer Agents: Krishna et al. (2020) synthesized novel 1,3,4-thiadiazole analogues and evaluated their potential as anticancer agents, highlighting the application of thiadiazole derivatives in medical research (Krishna et al., 2020).
  • Antimicrobial Screening: Research by Shneshil (2018) on 1,3,4-thiadiazole derivatives, including green synthesis and antimicrobial screening, emphasizes the potential use of these compounds in combating microbial infections (Shneshil, 2018).

Miscellaneous Applications

  • Photosensitized Singlet Oxygen Generation: A study by Urakami, Zhang, and Vilela (2013) on the modification of conjugated microporous poly-benzothiadiazole for generating singlet oxygen demonstrates its application in chemical conversions (Urakami, Zhang, & Vilela, 2013).

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4H,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHNMNCRCCSJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid

Synthesis routes and methods

Procedure details

To a solution of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid methyl ester trifluoroacetic acid salt (8 g) in water was added 1N sodium hydroxide and the mixture was adjusted to pH 8. The precipitate was collected by filtration to give 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid (5.05 g).
Name
4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid methyl ester trifluoroacetic acid salt
Quantity
8 g
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reactant
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reactant
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